molecular formula C17H20N4O2 B512537 RSVA405 CAS No. 140405-36-3

RSVA405

Cat. No.: B512537
CAS No.: 140405-36-3
M. Wt: 312.37g/mol
InChI Key: GWQPCBPAOAFXSJ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

RSVA405 primarily targets AMP-activated protein kinase (AMPK) . AMPK is a central regulator of cellular and whole-body energy homeostasis, playing a crucial role in glucose and lipid metabolism . Another significant target of this compound is acetyl-CoA carboxylase (ACC) , a key regulator of fatty acid biogenesis . This compound also inhibits STAT3 , contributing to its anti-inflammatory effects .

Mode of Action

This compound facilitates the CaMKKβ-dependent activation of AMPK . It significantly activates AMPK and inhibits ACC in non-differentiated and proliferating 3T3-L1 adipocytes . This compound also inhibits both constitutive and stimulated STAT3 .

Biochemical Pathways

This compound’s activation of AMPK leads to the inhibition of mTOR , promoting autophagy and increasing Aβ degradation . This action impacts several proteins involved in glucose and lipid metabolism, including ACC . This compound treatments inhibit 3T3-L1 adipocyte differentiation by interfering with mitotic clonal expansion during preadipocyte proliferation .

Result of Action

This compound’s activation of AMPK and inhibition of ACC lead to significant molecular and cellular effects. It prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including PPAR-γ, CCAAT/enhancer-binding protein α (C/EBPα), fatty acid synthase, fatty acid binding protein 4 (aP2), RANTES, or resistin . Furthermore, this compound significantly reduces the body weight gain of mice fed a high-fat diet .

Action Environment

Given that this compound is an orally administered compound , factors such as diet and gut microbiota could potentially influence its absorption and efficacy

Biochemical Analysis

Biochemical Properties

RSVA405 plays a significant role in biochemical reactions. It activates AMPK, a central regulator of cellular energy homeostasis . This compound facilitates CaMKKβ-dependent activation of AMPK, inhibits mTOR, and promotes autophagy to increase Aβ degradation . It also has anti-inflammatory effects through the inhibition of STAT3 function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It significantly activates AMPK and inhibits acetyl-CoA carboxylase (ACC), a key regulator of fatty acid biogenesis, in non-differentiated and proliferating 3T3-L1 adipocytes . This compound treatments inhibit 3T3-L1 adipocyte differentiation by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It facilitates CaMKKβ-dependent activation of AMPK, inhibits mTOR, and promotes autophagy . It also inhibits both constitutive and stimulated STAT3 in HEK293 cells and lipopolysaccharide (LPS)-activated RAW 264.7 macrophages .

Dosage Effects in Animal Models

In animal models, orally administered this compound at 20 and 100 mg/kg/d significantly reduced the body weight gain of mice fed a high-fat diet

Metabolic Pathways

This compound is involved in several metabolic pathways. It regulates cellular energy levels by balancing nutrient availability and energy demand via its control of several proteins involved in glucose and lipid metabolism, including ACC .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RSVA 405 involves multiple steps, including the preparation of intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in available literature .

Industrial Production Methods

Industrial production methods for RSVA 405 are also proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes .

Chemical Reactions Analysis

Types of Reactions

RSVA 405 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving RSVA 405 include:

Major Products Formed

The major products formed from the reactions involving RSVA 405 include:

Comparison with Similar Compounds

RSVA 405 is unique in its potent activation of AMPK and inhibition of STAT3. Similar compounds include:

RSVA 405 stands out due to its higher potency and broader range of effects, making it a valuable compound for research in various fields.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQPCBPAOAFXSJ-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does RSVA405 interact with its target and what are its downstream effects?

A: this compound indirectly activates AMP-activated protein kinase (AMPK) [, , ]. It accomplishes this by promoting the dephosphorylation of STAT3 by protein tyrosine phosphatases, leading to the inhibition of both constitutive and stimulated STAT3 activity []. This, in turn, triggers a cascade of downstream effects including:

  • Inhibition of acetyl-CoA carboxylase (ACC): ACC is a key regulator of fatty acid biogenesis and a target of AMPK. Its inhibition by this compound contributes to the compound's anti-adipogenic effects [].
  • Inhibition of mTOR: this compound inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and autophagy [].
  • Promotion of Autophagy: this compound enhances autophagy, a cellular process for degrading and recycling cellular components, contributing to its ability to clear amyloid-beta (Aβ) peptides [].
  • Anti-inflammatory effects: By inhibiting IκB kinase and IκBα phosphorylation, this compound reduces the expression of inflammatory cytokines like TNFα and IL-6 [].

Q2: What is the role of this compound in adipogenesis and how does it compare to resveratrol?

A: this compound acts as a potent inhibitor of adipogenesis, the process of fat cell formation, by interfering with mitotic clonal expansion during preadipocyte proliferation []. It achieves this, in part, by preventing the transcriptional changes of genes involved in adipogenesis, such as PPAR-γ, C/EBPα, fatty acid synthase, and aP2 []. Importantly, this compound exhibits significantly greater potency in inhibiting adipogenesis compared to its parent compound, resveratrol [, ].

Q3: How does this compound impact amyloid-β peptide degradation and what is its potential relevance to Alzheimer's disease?

A: this compound effectively reduces amyloid-β (Aβ) peptide accumulation in cell lines []. This is achieved through its ability to activate AMPK, inhibit mTOR, and promote autophagy - processes that collectively enhance the lysosomal degradation of Aβ peptides []. This finding suggests a potential therapeutic avenue for this compound in addressing Alzheimer's disease, which is characterized by the accumulation of Aβ plaques in the brain.

Q4: Has this compound demonstrated any in vivo efficacy?

A: Yes, oral administration of this compound has shown promising results in a mouse model of diet-induced obesity. Specifically, this compound at doses of 20 and 100 mg/kg/day significantly reduced body weight gain in mice fed a high-fat diet []. This provides compelling evidence for its potential as a therapeutic agent for obesity.

Q5: Does this compound have any impact on oocyte maturation?

A: Research suggests that fatty acid oxidation (FAO), stimulated by AMPK activators like this compound, is required for hormone-induced meiotic maturation of mouse oocytes []. This compound, along with other AMPK activators, was shown to stimulate FAO in cumulus cell-enclosed oocytes and denuded oocytes, ultimately triggering germinal vesicle breakdown []. This points towards a potential role of this compound in regulating oocyte maturation processes.

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